molecular formula C8HF7O2 B121011 2,3,5,6-Tetrafluorophenyl trifluoroacetate CAS No. 142685-25-4

2,3,5,6-Tetrafluorophenyl trifluoroacetate

Cat. No.: B121011
CAS No.: 142685-25-4
M. Wt: 262.08 g/mol
InChI Key: OJLSSULCTKBVOB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFPTA) is an organofluorine compound primarily used in scientific research. It is a colorless, volatile liquid that is miscible with most organic solvents, and is a useful reagent in organic synthesis. TFPTA is a fluorinated derivative of trifluoroacetic acid, and is used in a variety of applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Prosthetic Group Synthesis for PET Imaging

The compound 2,3,5,6-Tetrafluorophenyl Trifluoroacetate is utilized in the synthesis of precursors for positron emission tomography (PET) imaging probes. Specifically, it is involved in the preparation of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate. This fluoronicotinate is a prosthetic group used to radiolabel peptides, enhancing their utility in PET imaging, particularly in nuclear medicine. The structural determination of this precursor is crucial as it confirms the anion exchange necessary for efficient radioisotopic incorporation, a critical step for achieving high radiochemical yields in PET imaging agents (Davis & Fettinger, 2018).

Chemical Synthesis and Fluorocarbanion Chemistry

This compound is also significant in the domain of chemical synthesis and fluorocarbanion chemistry. For instance, it is used in the oxidation of tris(4-amino-2,3,5,6-tetrafluorophenyl) methane with specific agents to produce a compound that is a strong carbon acid. This compound, when reacted with alkalis, amines, and alcohols, forms long-persisting deep blue solutions of the anion, showcasing its potential in various chemical synthesis processes and applications (Filler et al., 2000).

Peptide Synthesis

In peptide synthesis, this compound-based active esters of protected amino acids are prepared to enhance the process. These tetrafluorophenyl esters, particularly for certain amino acid derivatives, show significantly higher melting points and desirable kinetic properties. They are used to prevent extensive racemization during peptide coupling, indicating their importance in maintaining the structural integrity of peptides during synthesis (Hui et al., 2009).

Catalysis and Molecular Interaction Studies

The compound finds applications in studies related to catalysis and molecular interactions. For example, the synthesis and interaction studies of novel heteroacenes, like 2-(2,3,4,5-tetrafluorophenyl)-1H-imidazo[4,5-b]phenazine, showcase its utility. These heteroacenes selectively detect certain ions in organic solvents through colorimetric and fluorescent responses, indicating the potential of this compound in developing sensors and studying molecular interactions (Wang et al., 2013).

Safety and Hazards

2,3,5,6-Tetrafluorophenyl trifluoroacetate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, and avoiding breathing dust/fume/gas/mist/vapours/spray . It should be stored in a well-ventilated place and kept cool .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O2/c9-2-1-3(10)5(12)6(4(2)11)17-7(16)8(13,14)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLSSULCTKBVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571658
Record name 2,3,5,6-Tetrafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142685-25-4
Record name 2,3,5,6-Tetrafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorophenyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (28 mL, 0.2 mol) was added dropwise with stirring to 27.1 g (0,163 mol) of 2,3,5,6tetrafluorophenol. Boron trifluoride etherate (0.2 mL) was added and the mixture was refluxed overnight. The residual solution was distilled at atmospheric pressure to remove trifluoroacetic anhydride and trifluoroacetic acid. The desired product 18 (32.2 g; 75% yield) was collected at 45° C. (18mm) as a colorless liquid:
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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